Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate
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Overview
Description
Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate is a heterocyclic compound that belongs to the isothiazole family Isothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate typically involves the reaction of 3-methyl-5-(methylamino)isothiazole-4-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted isothiazole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities with Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate.
Isothiazole Derivatives: Compounds such as 3-methylisothiazole and 5-methylisothiazole are closely related in structure.
Uniqueness: this compound stands out due to its specific substitution pattern and the presence of both benzyl and methylamino groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C13H14N2O2S |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
benzyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O2S/c1-9-11(12(14-2)18-15-9)13(16)17-8-10-6-4-3-5-7-10/h3-7,14H,8H2,1-2H3 |
InChI Key |
ILNDQOKHIQZBOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1C(=O)OCC2=CC=CC=C2)NC |
Origin of Product |
United States |
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